![molecular formula C17H20N4O2 B2391528 5-ethyl-2-{[1-(pyridine-3-carbonyl)piperidin-4-yl]oxy}pyrimidine CAS No. 2380077-82-5](/img/structure/B2391528.png)
5-ethyl-2-{[1-(pyridine-3-carbonyl)piperidin-4-yl]oxy}pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-ethyl-2-{[1-(pyridine-3-carbonyl)piperidin-4-yl]oxy}pyrimidine is a complex organic compound that features a piperidine ring, a pyridine ring, and a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-2-{[1-(pyridine-3-carbonyl)piperidin-4-yl]oxy}pyrimidine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as gold(I) complexes and oxidizing agents like iodine(III) to facilitate the difunctionalization of double bonds .
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and scalable. These methods often involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also emphasized to minimize environmental impact.
化学反应分析
Types of Reactions
5-ethyl-2-{[1-(pyridine-3-carbonyl)piperidin-4-yl]oxy}pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions are facilitated by bases such as sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
The reactions often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions typically produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, 5-ethyl-2-{[1-(pyridine-3-carbonyl)piperidin-4-yl]oxy}pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a valuable tool for understanding cellular processes and signaling pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It is being explored as a candidate for drug development, particularly in the treatment of neurological disorders and cancer.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, polymer science, and materials engineering.
作用机制
The mechanism of action of 5-ethyl-2-{[1-(pyridine-3-carbonyl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound exerts its effects by modulating the activity of these targets, leading to changes in cellular function and signaling pathways .
相似化合物的比较
Similar Compounds
- 3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyridine-2-carbonitrile
- 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]quinoline
- [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone
Uniqueness
What sets 5-ethyl-2-{[1-(pyridine-3-carbonyl)piperidin-4-yl]oxy}pyrimidine apart from similar compounds is its unique combination of functional groups and ring structures. This unique structure allows for a diverse range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
属性
IUPAC Name |
[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-2-13-10-19-17(20-11-13)23-15-5-8-21(9-6-15)16(22)14-4-3-7-18-12-14/h3-4,7,10-12,15H,2,5-6,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQQFDYCOVSLBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
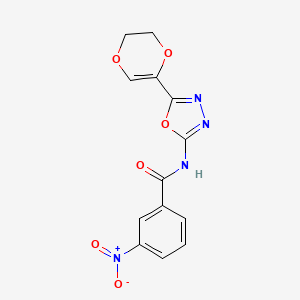
![5-((4-chlorobenzyl)thio)-1-ethyl-6-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2391448.png)
![5-Methyl-4-(4-phenoxyphenyl)-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one](/img/structure/B2391449.png)
![3-chloro-2-{3-[(3-nitro-2-pyridinyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B2391450.png)
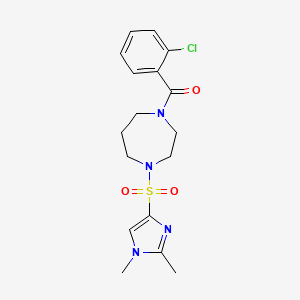
![N-(2-FLUORO-5-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)-4-METHYLBENZAMIDE](/img/structure/B2391454.png)
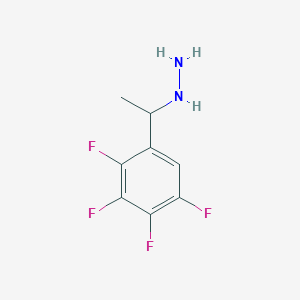
![1-[(2-chloro-6-fluorophenyl)methyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one](/img/structure/B2391459.png)
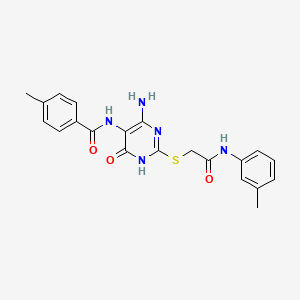
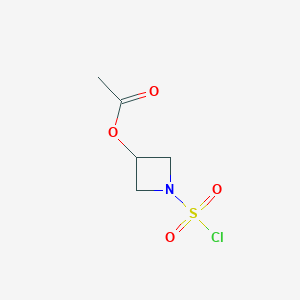
![2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2391462.png)
![1-(Prop-2-yn-1-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B2391463.png)
![2-(2-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine](/img/structure/B2391467.png)
![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2391468.png)
